molecular formula C9H10N6O2 B14901700 n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine

n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine

Cat. No.: B14901700
M. Wt: 234.22 g/mol
InChI Key: MFUGHUWRPYBUGP-UHFFFAOYSA-N
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Description

n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Nitration of Pyridine: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling Reaction: The triazole and nitrated pyridine intermediates are then coupled using a suitable linker, such as a methyl group, under controlled conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.

    Reduction: The nitro group in the pyridine ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where functional groups on the triazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Oxidation Products: Oxides of the triazole ring.

    Reduction Products: Amino derivatives of the pyridine ring.

    Substitution Products: Compounds with substituted functional groups on the triazole or pyridine rings.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

Industry:

    Agrochemicals: The compound can be used in the formulation of pesticides and herbicides.

    Corrosion Inhibitors: It can be applied as a corrosion inhibitor in industrial processes to protect metal surfaces.

Mechanism of Action

The mechanism of action of n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
  • 4-Methyl-4H-1,2,4-triazol-3-yl)methanol
  • 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline

Uniqueness: n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine is unique due to the presence of both a triazole ring and a nitro-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H10N6O2

Molecular Weight

234.22 g/mol

IUPAC Name

N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-5-nitropyridin-2-amine

InChI

InChI=1S/C9H10N6O2/c1-14-6-12-13-9(14)5-11-8-3-2-7(4-10-8)15(16)17/h2-4,6H,5H2,1H3,(H,10,11)

InChI Key

MFUGHUWRPYBUGP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CNC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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